2,4-Dichlorophenyl 2H-chromene-3-carboxylate
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Overview
Description
2,4-Dichlorophenyl 2H-chromene-3-carboxylate is a chemical compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have significant importance in various fields such as pharmaceuticals, materials science, and organic synthesis . The compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a 2H-chromene-3-carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2H-chromene-3-carboxylate typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the use of a three-component reaction where a chromene derivative is reacted with a dichlorophenyl compound under specific conditions . Catalysts such as lipase in ionic liquids have been employed to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydrochromenes, and various substituted phenyl derivatives .
Scientific Research Applications
2,4-Dichlorophenyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate: A parent compound with similar structural features but lacking the dichlorophenyl group.
4H-chromene derivatives: Compounds with a different arrangement of the chromene ring but similar biological activities.
Uniqueness
2,4-Dichlorophenyl 2H-chromene-3-carboxylate is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential therapeutic applications compared to other chromene derivatives .
Properties
Molecular Formula |
C16H10Cl2O3 |
---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H10Cl2O3/c17-12-5-6-15(13(18)8-12)21-16(19)11-7-10-3-1-2-4-14(10)20-9-11/h1-8H,9H2 |
InChI Key |
KDSMWXSPGVMAGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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